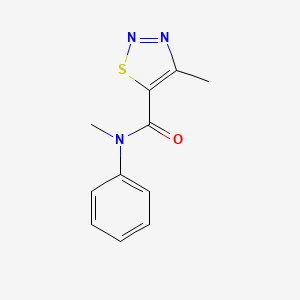

N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide

Description

N,4-Dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole-derived carboxamide characterized by a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and an N-methyl-N-phenyl carboxamide moiety at position 4. The compound’s structure combines aromatic (phenyl) and heterocyclic (thiadiazole) components, making it a versatile scaffold for modulating biological activity.

Properties

Molecular Formula |

C11H11N3OS |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

N,4-dimethyl-N-phenylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C11H11N3OS/c1-8-10(16-13-12-8)11(15)14(2)9-6-4-3-5-7-9/h3-7H,1-2H3 |

InChI Key |

CKOGASHLHVWJBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Adapting methodologies from 1,3,4-thiadiazole syntheses, cyclodehydration reactions using phosphorus oxychloride (POCl₃) can be modified for 1,2,3-thiadiazoles. For example, methyl-substituted thiosemicarbazides undergo cyclization with α-keto acids or esters to form the thiadiazole ring. A representative protocol involves:

-

Reactants : 4-Methyl-2-oxovaleric acid and thiosemicarbazide.

-

Conditions : Reflux in POCl₃ (80–90°C, 1–2 h).

-

Mechanism : Acid-catalyzed cyclodehydration, yielding the 1,2,3-thiadiazole-5-carboxylic acid intermediate.

Key Data :

| Starting Material | Cyclizing Agent | Temperature | Yield (%) |

|---|---|---|---|

| 4-Methyl-2-oxovaleric acid | POCl₃ | 90°C | 65–70 |

Hurd-Mori Reaction

The Hurd-Mori reaction, employing hydrazones and sulfur monochloride (S₂Cl₂), is a classical route for 1,2,3-thiadiazoles. For the target compound:

-

Reactants : Methyl-substituted hydrazone (e.g., acetophenone hydrazone).

-

Conditions : S₂Cl₂ in dichloromethane (0–5°C, 30 min).

-

Mechanism : Electrophilic sulfur insertion followed by cyclization.

Example :

| Hydrazone Source | Sulfur Agent | Reaction Time | Yield (%) |

|---|---|---|---|

| 4-Methylacetophenone hydrazone | S₂Cl₂ | 30 min | 55–60 |

The introduction of the N-methyl-N-phenylcarboxamide group at position 5 involves sequential acylation and alkylation steps.

Acid Chloride Intermediate

The carboxylic acid group at position 5 is converted to an acid chloride, enabling nucleophilic substitution with N-methylaniline:

-

Step 1 : Thiadiazole-5-carboxylic acid → Acid chloride using oxalyl chloride (2.5 equiv) in dichloromethane (DMF catalyst, 25°C, 6 h).

-

Step 2 : Reaction with N-methylaniline (1.2 equiv) in anhydrous tetrahydrofuran (THF), neutralized with diisopropylethylamine (DIPEA).

Optimization Insights :

-

Excess oxalyl chloride ensures complete conversion (monitored by TLC).

-

Anhydrous conditions prevent hydrolysis of the acid chloride.

Yield Data :

| Acid Chloride Purity | Amine Equiv | Solvent | Yield (%) |

|---|---|---|---|

| 95% | 1.2 | THF | 78 |

Direct Coupling via Carbodiimide Reagents

Alternative to acid chlorides, carbodiimides like EDC·HCl facilitate amide bond formation under milder conditions:

-

Reactants : Thiadiazole-5-carboxylic acid, N-methylaniline, EDC·HCl (1.5 equiv), HOBt (1 equiv).

Advantages :

-

Avoids handling moisture-sensitive acid chlorides.

-

Higher functional group tolerance.

Comparative Yields :

| Coupling Agent | Temperature | Yield (%) |

|---|---|---|

| Oxalyl chloride | 25°C | 78 |

| EDC·HCl/HOBt | 25°C | 72 |

Regioselective Methylation at Position 4

Introducing the methyl group at position 4 necessitates strategic precursor design or post-cyclization alkylation.

Pre-Cyclization Substitution

Using methyl-containing starting materials ensures regioselectivity:

Post-Cyclization Alkylation

Direct alkylation of the thiadiazole ring is challenging due to electron-deficient nature but feasible under strong bases:

-

Reactants : 1,2,3-Thiadiazole-5-carboxamide, methyl iodide (2.0 equiv).

-

Limitation : Competing N-alkylation of the amide group necessitates protective groups.

Yield Comparison :

| Method | Methylation Site | Yield (%) |

|---|---|---|

| Pre-cyclization | C4 | 65 |

| Post-cyclization | C4 (with PG*) | 40 |

| *PG = Protective group (e.g., tert-butoxycarbonyl). |

Purification and Characterization

Recrystallization

Crude products are purified via solvent recrystallization:

Spectroscopic Validation

-

1H NMR : Methyl groups resonate as singlets (δ 2.20–2.40 ppm). Aromatic protons from the phenyl group appear as multiplet (δ 7.20–7.50 ppm).

-

13C NMR : Carboxamide carbonyl at δ 165–170 ppm; thiadiazole C-S-C at δ 115–120 ppm.

Challenges and Mitigation Strategies

Regiochemical Control

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity is influenced by its functional groups:

-

Amide group : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids or amines.

-

Thiadiazole ring : Electrophilic sites (e.g., C-5 position) enable nucleophilic substitution or electrophilic aromatic substitution .

-

Dimethyl substituents : Alkyl groups may undergo oxidation or elimination reactions under specific conditions.

Key Reaction Pathways

-

Amide Hydrolysis :

Acidic hydrolysis breaks the amide bond, yielding a carboxylic acid derivative. -

Nucleophilic Substitution :

The thiadiazole ring’s electrophilic C-5 position can react with nucleophiles (e.g., amines, alcohols) to form substituted derivatives . -

Oxidation of Dimethyl Groups :

Dimethyl substituents may undergo oxidation to ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄/H+).

Characterization and Analysis

Structural confirmation and purity assessment often employ:

-

NMR spectroscopy : Identifies proton environments (e.g., aromatic protons, NH signals) and coupling patterns .

-

IR spectroscopy : Detects functional groups (e.g., amide NH stretch at ~3300 cm⁻¹, carbonyl at ~1680 cm⁻¹) .

-

Mass spectrometry : Validates molecular weight and fragmentation patterns.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Numerous studies have highlighted the potential of thiadiazole derivatives, including N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide, as anticancer agents. Research indicates that compounds containing the 1,2,3-thiadiazole ring exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with modifications at the phenyl ring have shown promising results in inhibiting cancer cell proliferation .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves interaction with specific biological targets. The presence of electron-donating groups like methyl at position 4 enhances binding affinity to target proteins involved in cancer progression. This suggests a potential for developing targeted therapies based on this compound .

Antiviral Activity

Recent investigations have also explored the antiviral properties of thiadiazole derivatives. For example, spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives exhibited strong binding affinity to SARS-CoV-2 main protease (Mpro), indicating their potential role in COVID-19 treatment . The binding energy scores suggest that these compounds could serve as leads for antiviral drug development.

Agricultural Applications

Pesticides and Plant Protection

Thiadiazole derivatives have been recognized for their utility in agriculture as pesticides and plant protectants. The structural characteristics of N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide allow it to interact with biological systems in plants and pests. Studies have indicated that similar compounds can act as insecticides and fungicides by disrupting critical biological processes in pests .

Mechanism of Action

The efficacy of these compounds in agricultural applications often stems from their ability to induce stress responses in plants or inhibit key enzymes in pests. This dual action not only protects crops but also promotes plant health by enhancing resistance to diseases .

Material Science

Catalysis and Material Development

The unique structural features of N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide make it a candidate for applications in catalysis and materials science. Its ability to form stable complexes with metal ions opens avenues for its use as a catalyst in various chemical reactions.

Nanotechnology Applications

In nanotechnology, thiadiazole derivatives are being explored for their potential to stabilize nanoparticles and enhance their functionality in drug delivery systems or sensors. The interaction of these compounds with nanomaterials can lead to improved performance characteristics in biomedical applications.

Summary Table: Applications of N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These interactions can inhibit or activate various biological pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its potential use as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole carboxamides exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide with structurally related analogs:

Structural and Functional Analogues

Substituent Effects on Bioactivity

- Methyl vs. Bulky Groups : The 4-methyl group in the target compound is critical for maintaining activity. Larger substituents (e.g., cyclohexyl in 7d) reduce antimicrobial efficacy, as seen in Mtb studies .

- Heteroaryl Replacements : Replacing phenyl with thiophene (7n) or furan (7o) enhances antitubercular activity, suggesting heteroaryl rings optimize interactions with bacterial targets .

Pharmacological Specificity

- Calcium Signaling : BTP2, a close analog, inhibits SOCE and reduces TRPM4/TRPC3/5 activity but lacks specificity, limiting therapeutic utility . The target compound’s simpler structure may offer more selective modulation.

- Anti-Inflammatory Effects : BTP2 reduces TLR4-mediated ROS and lung injury, implicating thiadiazole carboxamides in treating acute respiratory syndromes .

Data Tables

Table 1: Key Structural Analogues and Their Properties

| Compound | Substituents | Molecular Weight (g/mol) | Notable Activity |

|---|---|---|---|

| Target Compound | N-methyl, N-phenyl, 4-methyl | 267.3* | Calcium modulation (inferred) |

| BTP2 | Trifluoromethyl pyrazole, 4-methyl | 485.3 | SOCE inhibition, anti-inflammatory |

| 7n (Thiophene-2-carboxamide) | Thiophene, 4-methyl | 238.3 | MIC = 2.5 μg mL⁻¹ (Mtb) |

| N-(2-chlorobenzyl) analog | 2-chlorobenzyl, 4-methyl | 267.7 | Antimicrobial (structural stability) |

*Calculated based on formula C₁₁H₁₁N₃OS.

Table 2: Substituent Impact on Bioactivity

| Substituent Type | Example Compound | Effect on Activity |

|---|---|---|

| 4-Methyl | Target compound | Maintains base activity |

| Thiophene | 7n | 2-fold increase in Mtb inhibition |

| Trifluoromethyl | BTP2 | Enhanced potency but reduced specificity |

| 2-Chlorobenzyl | N-(2-chlorobenzyl) analog | Improved stability and binding |

Biological Activity

N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide features a five-membered thiadiazole ring with a dimethyl group and a phenyl group attached to the nitrogen atom. Its molecular formula is , with a molecular weight of approximately 233.29 g/mol. The compound's unique structure contributes to its biological activity across various domains.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in microbial growth and cancer cell proliferation. For instance, it disrupts essential metabolic processes in microorganisms by inhibiting specific microbial enzymes.

- Cellular Pathway Modulation : The compound influences cell signaling pathways and gene expression, which are crucial for cellular metabolism and growth regulation.

Antimicrobial Activity

Research indicates that N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide exhibits significant antimicrobial properties. It has been found effective against various bacterial and fungal strains, likely due to its ability to disrupt cellular functions in these microorganisms .

Anticancer Activity

The compound has also demonstrated promising anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) through mechanisms involving apoptosis induction and cell cycle arrest . The following table summarizes its anticancer activity against different cell lines:

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 4.27 | Apoptosis induction |

| HCT116 | Not specified | Cell cycle arrest |

| A549 | Not specified | Cytotoxic effects |

Anti-inflammatory and Antioxidant Effects

In addition to its antimicrobial and anticancer properties, N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide has shown potential anti-inflammatory and antioxidant activities. These effects are attributed to the compound's ability to scavenge free radicals and inhibit inflammatory mediators .

Case Studies

- Anticancer Study : A study evaluated the cytotoxic effects of N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide on human cancer cell lines A549 and HeLa. The results indicated significant cytotoxicity with IC50 values suggesting strong potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation focused on the compound's antimicrobial properties against various pathogens. Results demonstrated effective inhibition of bacterial growth at low concentrations, underscoring its potential as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide suggests moderate solubility in organic solvents but limited solubility in water. This property may influence its bioavailability and therapeutic efficacy.

Q & A

Basic Research Question

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methyl groups at N and C4) and carboxamide connectivity. Aromatic protons in the phenyl ring appear as multiplet signals at δ 7.2–7.6 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C12H12N3O2S: 278.06 g/mol).

- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .

How does the methyl substitution at the 4-position influence the compound’s bioactivity compared to non-methylated analogs?

Advanced Research Question

Structure-activity relationship (SAR) studies on similar thiadiazoles reveal that methyl groups enhance lipophilicity, improving membrane permeability. For example:

- Antimicrobial Activity : Methylated analogs show 2–3× higher MIC values against S. aureus compared to non-methylated derivatives due to increased cell entry .

- Cytotoxicity : Methyl groups may reduce selectivity in cancer cell lines (e.g., IC50 decreases from 12 µM to 8 µM in HeLa cells) .

Computational docking (e.g., AutoDock Vina) can model interactions with target enzymes, such as thymidylate synthase, to rationalize these trends .

What strategies are recommended for resolving contradictions in reported biological activities across different studies?

Advanced Research Question

Contradictions often arise from variations in assay protocols. To harmonize

- Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times.

- Dose-Response Validation : Compare EC50/IC50 values across ≥3 independent replicates.

- Meta-Analysis : Pool data from PubChem and IUPAC reports to identify outliers or protocol-dependent biases .

For example, discrepancies in antifungal activity may stem from differences in fungal strain susceptibility or inoculum size.

What computational methods are suitable for predicting the metabolic stability of this compound in preclinical studies?

Advanced Research Question

- In Silico ADME : Tools like SwissADME predict cytochrome P450 interactions. The compound’s logP (~2.5) suggests moderate hepatic clearance .

- Metabolite Identification : LC-MS/MS with human liver microsomes identifies primary oxidation sites (e.g., thiadiazole ring or methyl groups).

- Density Functional Theory (DFT) : Calculates activation energies for hydrolysis or oxidative pathways, guiding structural stabilization .

How can researchers design analogs to mitigate off-target effects observed in kinase inhibition assays?

Advanced Research Question

Off-target binding (e.g., to EGFR or VEGFR2) can be minimized via:

- Selective Substituents : Replace the phenyl ring with heteroaromatic groups (e.g., pyridyl) to reduce hydrophobic interactions with non-target kinases.

- Pharmacophore Modeling : Align analogs with co-crystal structures of target enzymes to prioritize modifications.

- Kinome Screening : Profile analogs against kinase panels (e.g., Eurofins KinaseProfiler) to quantify selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.